2-chloro-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3S/c20-15-6-2-1-5-13(15)19(26)22-18-14-10-28-11-16(14)23-24(18)9-17(25)21-8-12-4-3-7-27-12/h1-7H,8-11H2,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLSEIZKDHHZKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CO3)NC(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 367.86 g/mol. The structure includes a thieno[3,4-c]pyrazole core fused with a furan moiety, which is known for contributing to various pharmacological effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the furan derivative followed by the introduction of the thieno[3,4-c]pyrazole structure through cyclization reactions. The chlorination step introduces the chlorine atom at the 2-position, enhancing biological activity.
The biological activity of 2-chloro-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For example, it may inhibit enzymes related to inflammation or cancer progression.
- Receptor Modulation : It can act as a modulator for G protein-coupled receptors (GPCRs), which play critical roles in signal transduction and cellular responses.
Pharmacological Effects
Recent studies have highlighted the following pharmacological effects:
- Anticancer Activity : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : Research indicates that it may reduce pro-inflammatory cytokine production, suggesting a role in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of this compound:
- Antitumor Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of thieno[3,4-c]pyrazole exhibited significant antitumor activity against human cancer cell lines with IC50 values ranging from 5 to 15 µM .
- Inhibition of Enzymatic Activity : Another research highlighted its potential as an inhibitor of acetylcholinesterase (AChE), with an IC50 value of approximately 20 µM. This suggests possible applications in neurodegenerative diseases like Alzheimer's .
- Inflammation Studies : In vivo studies demonstrated that treatment with this compound significantly reduced edema in animal models of inflammation, supporting its therapeutic potential in inflammatory disorders .
Data Summary Table
Comparison with Similar Compounds
Thieno[3,4-c]pyrazole vs. Quinazolinone
A structurally analogous compound, 2-Chloro-N-(2-chlorobenzoyl)-N-(2-ethyl-4-oxo-3,4-dihydroquinazolin-3-yl)-benzamide (reported in Acta Crystallographica Section E), replaces the thieno-pyrazole core with a 3,4-dihydroquinazolin-4-one system . Key differences include:
- Electronic Properties: The thieno-pyrazole’s sulfur atom increases electron density and polarizability compared to the oxygen-dominated quinazolinone.
- Metabolic Stability: Quinazolinones are prone to oxidation at the 4-oxo position, whereas thieno-pyrazoles may exhibit greater stability due to sulfur’s electron-withdrawing effects.
Substituent Analysis
Side Chain Variations
- Furan-Methylamino-oxoethyl vs. Ethyl Group: The target compound’s furan side chain introduces a hydrogen-bond acceptor (furan oxygen) and amide linkage, improving solubility and interaction with polar binding pockets. In contrast, the ethyl group in the quinazolinone analog contributes only steric bulk and hydrophobicity .
- Chlorine Placement: Both compounds feature 2-chlorobenzamide groups, but the quinazolinone derivative includes an additional 2-chlorobenzoyl substituent, which may increase steric hindrance and reduce solubility.
Physicochemical and Pharmacokinetic Properties
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis involves multi-step procedures starting with thieno[3,4-c]pyrazole precursors and furan-2-ylmethyl amine derivatives. Critical steps include:
- Precursor activation : Use coupling agents like EDCI/HOBt for amide bond formation between the benzamide and thienopyrazole moieties .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for heterocyclic coupling .
- Temperature control : Reactions often proceed at 50–80°C to balance yield and side-product formation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the pure product .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : 1H/13C NMR confirms regioselectivity of the thienopyrazole core and substituent positions .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z = 384.4 g/mol for related analogs) .
- FTIR : Identifies key functional groups (amide C=O stretch at ~1650 cm⁻¹, furan C-O-C at ~1250 cm⁻¹) .
Q. How can researchers address solubility challenges for in vitro assays?
- Solvent screening : Test DMSO for stock solutions (10 mM) followed by dilution in aqueous buffers containing 0.1% Tween-80 to prevent precipitation .
- Co-solvents : Use cyclodextrins or PEG-based surfactants for hydrophobic compounds .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Derivative synthesis : Modify the benzamide (e.g., chloro to methoxy) or furan substituents to assess impact on bioactivity .
- Targeted assays : Test kinase inhibition (e.g., EGFR, VEGFR) using recombinant enzyme assays and compare IC50 values across derivatives .
- Computational docking : Use AutoDock Vina to predict binding modes to ATP pockets of kinase targets .
Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?
- Pharmacokinetic profiling : Measure plasma half-life, metabolic stability (e.g., liver microsomes), and tissue distribution to identify bioavailability issues .
- Metabolite identification : LC-MS/MS to detect active/inactive metabolites that may explain efficacy gaps .
Q. What methods are recommended for crystallographic analysis of this compound?
- Single-crystal growth : Use slow evaporation in chloroform/methanol (1:1) at 4°C .
- X-ray diffraction : Resolve the thienopyrazole dihedral angles and hydrogen-bonding networks (e.g., N-H···O interactions) to correlate structure with stability .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported synthetic yields?
- Reaction monitoring : Use TLC or in situ IR to identify intermediate decomposition during amide coupling steps .
- Batch variability : Compare reagent purity (e.g., amine precursors) and moisture control in solvents .
Methodological Tables
Q. Table 1: Comparison of Analytical Techniques
Q. Table 2: Reaction Optimization Parameters
| Step | Ideal Conditions | Yield Improvement Strategies |
|---|---|---|
| Amide coupling | EDCI/HOBt, DMF, 60°C, 12h | Pre-activate carboxylic acid (30m) |
| Cyclization | K2CO3, DMSO, 80°C, 6h | Microwave-assisted (100°C, 1h) |
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
